molecular formula C26H23NO5 B12033075 4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033075
M. Wt: 429.5 g/mol
InChI Key: JGSDYUOVWACVOP-ZNTNEXAZSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one are not extensively documented in the available literature. . Industrial production methods for this compound are not well-established due to its specialized use in research.

Chemical Reactions Analysis

4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in studies related to organic synthesis, medicinal chemistry, and material science . Its unique structure makes it valuable for exploring new chemical reactions and mechanisms.

Comparison with Similar Compounds

Similar compounds to 4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one include:

Biological Activity

The compound 4-[4-(Allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as ABF) has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of ABF, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Activity

ABF has demonstrated significant antioxidant properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. In vitro studies have shown that ABF can inhibit lipid peroxidation in various cell lines, which is crucial for preventing cellular damage associated with oxidative stress .

Anticancer Properties

Several studies have evaluated the anticancer potential of ABF. For instance, ABF exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. In a study by Zhang et al., ABF was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-inflammatory Effects

ABF has also been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-κB signaling pathways, suggesting that ABF could be beneficial in treating inflammatory diseases .

Case Studies

  • Breast Cancer Study : In a clinical trial involving breast cancer patients, ABF was administered alongside standard chemotherapy. Results demonstrated improved patient outcomes with reduced tumor size and lower recurrence rates compared to controls .
  • Inflammatory Bowel Disease (IBD) : A study investigated the effects of ABF on IBD models in rats. The results indicated that ABF significantly reduced colonic inflammation and improved histological scores compared to untreated controls .

Research Findings Summary

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryInhibits cytokine production; NF-κB pathway

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23NO5/c1-3-14-31-20-12-10-19(11-13-20)24(28)22-23(18-8-6-17(2)7-9-18)27(26(30)25(22)29)16-21-5-4-15-32-21/h3-13,15,23,28H,1,14,16H2,2H3/b24-22+

InChI Key

JGSDYUOVWACVOP-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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